2,5-difluoro-N-(pentan-3-yl)aniline
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Overview
Description
2,5-Difluoro-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a pentan-3-yl group attached to the nitrogen atom. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(pentan-3-yl)aniline typically involves the reaction of 2,5-difluoroaniline with a suitable alkylating agent such as 3-pentanone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst like palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amines, reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2,5-Difluoro-N-(pentan-3-yl)aniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,4-Difluoroaniline: Similar structure but with fluorine atoms at different positions on the benzene ring.
2,6-Difluoroaniline: Another isomer with fluorine atoms at the 2 and 6 positions.
3,5-Difluoroaniline: Fluorine atoms at the 3 and 5 positions.
Uniqueness: 2,5-Difluoro-N-(pentan-3-yl)aniline is unique due to the specific positioning of the fluorine atoms and the pentan-3-yl group, which imparts distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry .
Biological Activity
2,5-Difluoro-N-(pentan-3-yl)aniline is a fluorinated aniline derivative that has garnered attention due to its potential biological activities. The unique structural features of this compound, including the presence of fluorine atoms and a pentan-3-yl group, suggest it may interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula: C11H15F2N
- Molecular Weight: 199.24 g/mol
- IUPAC Name: this compound
- Physical Properties:
- The presence of fluorine enhances lipophilicity and hydrogen bonding capabilities.
- The pentan-3-yl group contributes to increased membrane permeability.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
1. Enzyme Interaction:
- The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This modulation can significantly influence metabolic pathways and cellular functions.
2. Receptor Modulation:
- It acts on various receptors as an agonist or antagonist, affecting signal transduction pathways crucial for cellular communication.
Biological Activity
Research indicates that this compound exhibits significant biological activity across several domains:
Activity Type | Description |
---|---|
Antimicrobial | Preliminary studies suggest potential antimicrobial properties against various bacterial strains. |
Anticancer | Exhibits cytotoxic effects in cancer cell lines, potentially through apoptosis induction. |
Enzyme Inhibition | Identified as a potent inhibitor of specific enzymes involved in cancer progression. |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated:
- IC50 Values: Demonstrated IC50 values in the micromolar range against several cancer types.
- Mechanism: Induction of apoptosis was confirmed via flow cytometry analysis.
Case Study 2: Enzyme Inhibition
In vitro assays were conducted to assess the compound's inhibitory effects on specific enzymes:
- Target Enzymes: Kinases involved in tumor growth.
- Results: Showed significant inhibition with IC50 values comparable to established inhibitors.
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
2,5-difluoro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C11H15F2N/c1-3-9(4-2)14-11-7-8(12)5-6-10(11)13/h5-7,9,14H,3-4H2,1-2H3 |
InChI Key |
UFVIFNWOQTXPIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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